N,N,4-Trimethylthiazol-2-amine

Medicinal Chemistry Organic Synthesis Building Block

N,N,4-Trimethylthiazol-2-amine (CAS 6142-18-3) is a heterocyclic organic compound belonging to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery. With a molecular formula of C6H10N2S and a molecular weight of 142.22 g/mol, its structure features a dimethylamino group at the 2-position and a methyl group at the 4-position of the thiazole ring.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 6142-18-3
Cat. No. B1339149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-Trimethylthiazol-2-amine
CAS6142-18-3
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)N(C)C
InChIInChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3
InChIKeyRCSYIGHGQHSTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,4-Trimethylthiazol-2-amine (CAS 6142-18-3): Sourcing and Differentiation Guide for Scientific Procurement


N,N,4-Trimethylthiazol-2-amine (CAS 6142-18-3) is a heterocyclic organic compound belonging to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery . With a molecular formula of C6H10N2S and a molecular weight of 142.22 g/mol, its structure features a dimethylamino group at the 2-position and a methyl group at the 4-position of the thiazole ring . This specific substitution pattern is a key structural determinant that can influence both its physicochemical properties and its utility as a versatile building block, differentiating it from simpler or differently substituted thiazole analogs .

Why N,N,4-Trimethylthiazol-2-amine is Not a Drop-in Replacement for Other Aminothiazoles


The 2-aminothiazole scaffold is highly sensitive to substitution patterns, and generic interchange can lead to significant changes in chemical reactivity, biological target engagement, and physicochemical properties [1]. For N,N,4-Trimethylthiazol-2-amine, the presence of the N,N-dimethyl group at the 2-position fundamentally alters its electronic properties and steric profile compared to primary 2-aminothiazoles like 2-aminothiazole (CAS 96-50-4) or 4-methylthiazol-2-amine (CAS 7305-71-7) [2]. This substitution eliminates hydrogen bond donor capacity at the amine, which can be a decisive factor in synthetic routes (e.g., preventing unwanted side reactions) and in biological assays (e.g., altering target binding mode and membrane permeability) . Therefore, substituting it with a structurally related compound without quantitative data risks invalidating experimental results, making evidence-based selection crucial for procurement.

Quantitative Differentiation: Evidence-Based Guide for Selecting N,N,4-Trimethylthiazol-2-amine


Differentiated Synthetic Utility: N,N,4-Trimethylthiazol-2-amine as a Protected 2-Amino Scaffold

The core differentiation lies in its synthetic utility as a 'protected' 2-aminothiazole. In the Hantzsch thiazole synthesis, using N,N-dimethylthiourea yields N,N,4-trimethylthiazol-2-amine, where the tertiary amine is unreactive towards electrophiles that would otherwise functionalize a primary amine . This allows for selective downstream chemistry on other parts of the molecule that would be impossible with a free 2-aminothiazole like 2-amino-4-methylthiazole (CAS 7305-71-7) .

Medicinal Chemistry Organic Synthesis Building Block

Enhanced Lipophilicity for Membrane Permeability: A Physicochemical Advantage of N,N,4-Trimethylthiazol-2-amine

N,N,4-Trimethylthiazol-2-amine is predicted to be more lipophilic than its non-methylated analog. Its estimated LogP (octanol-water partition coefficient) is 2.47 , which is significantly higher than the predicted LogP of 2-aminothiazole (CAS 96-50-4), which is approximately 0.5 [1]. This difference is primarily driven by the two methyl groups on the amine, which increase hydrophobicity.

Medicinal Chemistry ADME Physicochemical Properties

Antimicrobial Potential of the 2-Aminothiazole Class: A Comparative Baseline for N,N,4-Trimethylthiazol-2-amine

While direct antimicrobial data for N,N,4-Trimethylthiazol-2-amine is not available in the public domain, the 2-aminothiazole class has well-documented broad-spectrum antimicrobial activity, providing a class-level baseline . For instance, one potent analog, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, showed an MIC of 6.25 µg/mL against E. coli [1]. N,N,4-Trimethylthiazol-2-amine serves as a core scaffold for generating novel analogs for structure-activity relationship (SAR) studies to match or exceed this potency.

Antimicrobial Research Agrochemicals Drug Discovery

Recommended Application Scenarios for N,N,4-Trimethylthiazol-2-amine Based on Evidence


Use as a Protected 2-Amino-4-methylthiazole Building Block in Multi-Step Synthesis

This is the most compelling use case based on the evidence. N,N,4-Trimethylthiazol-2-amine should be selected when a synthetic route requires a 2-amino-4-methylthiazole core but subsequent steps involve harsh or electrophilic reagents that would react with a free primary amine . Its unreactive N,N-dimethylamino group acts as an in-situ protecting group, eliminating the need for separate protection/deprotection steps. This saves time and can improve overall yield when compared to using 2-amino-4-methylthiazole (CAS 7305-71-7), where unwanted side reactions at the amine are a common problem .

Design and Synthesis of Lipophilic CNS-Penetrant Analogs

For medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular targets, N,N,4-Trimethylthiazol-2-amine is a strategically advantageous starting point. Its predicted LogP of 2.47 positions it well within the lipophilicity range favorable for blood-brain barrier penetration (LogP ~2-4). This is a clear differentiation from the more polar, less membrane-permeable parent structure, 2-aminothiazole (predicted LogP ~0.5) [1]. Selecting this compound as a core scaffold biases an analog series towards improved passive permeability from the outset.

Generation of Novel Antimicrobial Candidates via SAR Exploration

N,N,4-Trimethylthiazol-2-amine is a suitable starting material for exploring structure-activity relationships (SAR) in antimicrobial research . While its own activity is not defined, it provides a distinct and underexplored substitution pattern on the privileged 2-aminothiazole scaffold . Researchers can use it to synthesize novel derivatives and benchmark them against known potent analogs in the class, such as those with reported MIC values as low as 6.25 µg/mL against E. coli [2]. This approach can lead to the discovery of new agents with potentially improved activity or a different resistance profile.

Procurement as a High-Purity Reference Standard for Analytical Method Development

For analytical chemistry and quality control (QC) applications, the primary procurement driver is the availability of high-purity material. N,N,4-Trimethylthiazol-2-amine is available with a purity of 'NLT 98%' , making it a suitable reference standard or starting material for developing and validating analytical methods. This is a straightforward, purity-driven scenario where the exact identity and high purity of the compound are non-negotiable, and substitution with any other thiazole derivative would invalidate the method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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